N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide
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Overview
Description
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H11ClINO It is a cyclobutanecarboxamide derivative, characterized by the presence of chloro and iodo substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the compound can be synthesized via Suzuki–Miyaura coupling, and it can also participate in other coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)cyclobutanecarboxamide
- N-(3-chloro-4-methoxyphenyl)cyclobutanecarboxamide
- N-(2-chlorophenyl)cyclobutanecarboxamide
Uniqueness
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This combination of substituents can impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11ClINO |
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Molecular Weight |
335.57 g/mol |
IUPAC Name |
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H11ClINO/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
InChI Key |
YIJIGVBGAINGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
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